Bakkenolide III

Beschreibung

Eigenschaften

IUPAC Name |

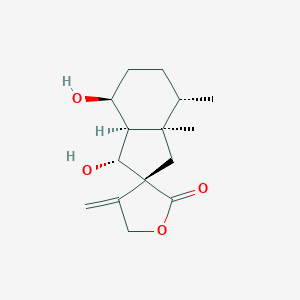

(2R,3R,3aR,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,10-12,16-17H,2,4-7H2,1,3H3/t8-,10-,11+,12+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFLYLCSLQITAF-OBTPXQBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2O)C(=C)COC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Bakkenolide III?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III is a naturally occurring sesquiterpenoid lactone belonging to the bakkenolide class of compounds. These compounds are primarily isolated from plants of the genus Petasites, which have a history of use in traditional medicine. Bakkenolide III, as a member of this family, is of interest to the scientific community for its potential biological activities and as a scaffold for the development of novel therapeutics. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological context of Bakkenolide III.

Chemical Structure and Properties

Bakkenolide III possesses a complex spirocyclic skeleton characteristic of the bakkenolide family. Its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.

Chemical Structure:

Figure 1. 2D Chemical Structure of Bakkenolide III.

Table 1: Chemical and Physical Properties of Bakkenolide III

| Property | Value | Reference |

| IUPAC Name | (1'R,3R,7'aβ)-1'β,7'α-Dihydroxy-3'aβ,4'β-dimethyl-4-methylenespiro[oxolane-3,2'-hydrindane]-2-one | [1] |

| Molecular Formula | C₁₅H₂₂O₄ | [2][3] |

| Molecular Weight | 266.33 g/mol | [2][3] |

| CAS Number | 24909-95-3 | |

| Appearance | Colorless oil | |

| SMILES | C[C@H]1CC[C@H]2[C@@]1(C[C@]3(--INVALID-LINK--O)C(=C)COC3=O)C |

Spectroscopic Data:

Detailed spectroscopic analysis is crucial for the identification and characterization of Bakkenolide III.

Table 2: Spectroscopic Data for Bakkenolide III

| Data Type | Key Features | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | m/z: 266.1516 [M]⁺ (Calculated for C₁₅H₂₂O₄: 266.1518) | |

| Infrared (IR) Spectroscopy (νₘₐₓ cm⁻¹) | 3566, 1770 | |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Data not explicitly detailed in readily available literature. Characterization is often done by comparison to related, well-characterized bakkenolides. |

Experimental Protocols

Isolation of Bakkenolide III from Petasites formosanus

The following is a generalized protocol based on the methodology described by Wu et al. (1999) for the isolation of bakkenolides.

Workflow for Isolation and Purification of Bakkenolide III

Caption: General workflow for the isolation and purification of Bakkenolide III.

Detailed Steps:

-

Extraction: The air-dried and powdered roots of Petasites formosanus are extracted multiple times with methanol at room temperature.

-

Concentration: The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar compounds including bakkenolides, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known bakkenolides are pooled.

-

Further Purification: The pooled fractions are subjected to repeated column chromatography and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure Bakkenolide III.

Enantiospecific Total Synthesis of (-)-Bakkenolide III

A concise enantiospecific synthesis of (-)-Bakkenolide III has been reported, starting from (S)-(+)-carvone. The key step involves a radical cyclization to form the characteristic cis-hydrindanone skeleton.

Synthetic Strategy Overview

Caption: Key stages in the enantiospecific total synthesis of (-)-Bakkenolide III.

Due to the complexity and proprietary nature of synthetic procedures, specific reagent and reaction condition details are best obtained from the primary literature (Jiang et al., Org. Lett. 2007, 9 (17), pp 3241–3243).

Biological Activity and Signaling Pathways

While extensive biological data for Bakkenolide III is not yet available in the public domain, studies on closely related bakkenolides provide insights into its potential therapeutic effects.

Cytotoxicity: In a broad screening of bakkenolides isolated from Petasites formosanus, their cytotoxic effects were evaluated. While the study focused on newly identified compounds, it provides a basis for expecting potential cytotoxic activity from Bakkenolide III against various cancer cell lines.

Potential Neuroprotective and Anti-inflammatory Effects (Inferred from Related Compounds):

-

Bakkenolide-IIIa , a closely related derivative, has demonstrated neuroprotective effects against cerebral damage by inhibiting the NF-κB signaling pathway. It has also been shown to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells.

-

Total bakkenolides extracted from Petasites tricholobus have shown neuroprotective effects in cerebral ischemia models, also through the inhibition of NF-κB activation.

Given the structural similarity, it is plausible that Bakkenolide III may exert its biological effects through similar mechanisms.

Proposed Signaling Pathway (Based on Bakkenolide-IIIa)

Caption: Putative inhibitory mechanism of Bakkenolide III on the NF-κB signaling pathway.

Conclusion and Future Directions

Bakkenolide III is a structurally interesting natural product with potential for further investigation. While its chemical synthesis and isolation have been established, a significant opportunity exists for the detailed exploration of its biological activities. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other pharmacological activities of pure Bakkenolide III.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Bakkenolide III.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of Bakkenolide III to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, aiming to stimulate further research into the therapeutic potential of Bakkenolide III.

References

The Discovery and Isolation of Bakkenolide III from Petasites formosanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of Bakkenolide (B600228) III, a sesquiterpenoid lactone identified in the medicinal plant Petasites formosanus. This document details the experimental protocols for its extraction, purification, and structural elucidation, and summarizes its potential therapeutic activities.

Introduction

Petasites formosanus, a perennial herb belonging to the Asteraceae family, has a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including a class of sesquiterpenoid lactones known as bakkenolides. Among these, Bakkenolide III has emerged as a compound of interest for its potential pharmacological properties. This guide serves as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering a detailed account of the scientific journey from plant material to the isolated compound and its initial biological characterization.

Extraction and Isolation of Bakkenolide III

The isolation of Bakkenolide III from the roots of Petasites formosanus is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. While specific yield data for Bakkenolide III is not extensively published, the following protocol is a composite of established methods for isolating bakkenolides from Petasites species[1][2].

Experimental Protocol: Extraction and Isolation

2.1.1. Plant Material and Extraction:

-

Air-dried and powdered roots of Petasites formosanus are subjected to extraction with hot methanol (B129727).

-

The methanolic extract is then concentrated under reduced pressure to yield a crude syrup.

2.1.2. Solvent Partitioning:

-

The crude methanol extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH).

-

This partitioning separates compounds based on their polarity, with bakkenolides typically concentrating in the chloroform and n-butanol fractions.

2.1.3. Chromatographic Purification:

-

The chloroform and n-butanol extracts are independently subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) or acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the pooled fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Bakkenolide III.

Experimental Workflow for the Isolation of Bakkenolide III

Caption: General workflow for the isolation of Bakkenolide III.

Structural Elucidation

The determination of the chemical structure of Bakkenolide III relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Spectroscopic Data

The primary methods used for the structural characterization of bakkenolides include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1].

| Technique | Data Obtained |

| ¹H-NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C-NMR | Reveals the number and types of carbon atoms in the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, aiding in the assembly of the molecular framework. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

Specific NMR data for Bakkenolide III is dispersed in the literature; however, the chemical shifts of substituents on the bakkenolide skeleton, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups, are key identifiers in the ¹H-NMR spectra and are crucial for distinguishing between different bakkenolide analogues.[1]

Biological Activity and Signaling Pathways

Preliminary studies on bakkenolides, including compounds structurally related to Bakkenolide III, have indicated potential cytotoxic and neuroprotective activities. These effects are believed to be mediated through the modulation of specific cellular signaling pathways.

Cytotoxicity

Bakkenolides isolated from Petasites formosanus have been evaluated for their cytotoxic effects against various cancer cell lines[1].

4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Bakkenolide III for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated to quantify the cytotoxic potency of Bakkenolide III.

Neuroprotection and NF-κB Signaling

Studies on other bakkenolides have demonstrated neuroprotective effects, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and apoptosis.

4.2.1. Experimental Protocol: Neuroprotection Assay (Oxygen-Glucose Deprivation)

-

Neuronal Cell Culture: Primary neurons or neuronal cell lines are cultured.

-

Oxygen-Glucose Deprivation (OGD): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber.

-

Treatment: Bakkenolide III is added to the culture medium before, during, or after the OGD insult.

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH).

4.2.2. Experimental Protocol: Western Blot Analysis of NF-κB Pathway

-

Cell Lysis: Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, phospho-p65) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified to determine the effect of Bakkenolide III on the phosphorylation and expression of the target proteins.

NF-κB Signaling Pathway and the Potential Point of Intervention by Bakkenolide III

Caption: Simplified NF-κB signaling pathway.

Conclusion and Future Directions

The isolation of Bakkenolide III from Petasites formosanus adds to the growing family of potentially therapeutic bakkenolides. The methodologies outlined in this guide provide a framework for the consistent isolation and preliminary biological evaluation of this compound. While initial findings on related compounds are promising, further research is required to fully elucidate the pharmacological profile of Bakkenolide III. Future studies should focus on obtaining quantitative yield data, comprehensive spectroscopic characterization, and a broader screening of its biological activities. A deeper investigation into its mechanism of action, particularly its effects on inflammatory and apoptotic signaling pathways, will be crucial in determining its potential as a lead compound for drug development.

References

The Comprehensive Guide to Bakkenolide Compounds: Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) compounds, a class of sesquiterpene lactones, have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products, primarily isolated from various plant species, exhibit a range of effects including neuroprotective, anti-inflammatory, and anti-allergic properties. This technical guide provides an in-depth overview of the natural sources of Bakkenolide compounds, their distribution within plants, detailed experimental protocols for their study, and an exploration of the signaling pathways they modulate.

Natural Sources and Distribution of Bakkenolide Compounds

Bakkenolide compounds are predominantly found within the Asteraceae family, with the genus Petasites being the most significant source. Several species within this genus are known to produce a variety of Bakkenolide derivatives. Additionally, these compounds have been identified in the genus Farfugium. While the related genera Tussilago, Homogyne, and Adenostyles are known to produce other sesquiterpenoids, the presence of bakkenolide-type compounds is not as well-documented in the current literature.

Primary Plant Sources

-

Petasites (Butterbur): This genus is the most prolific producer of Bakkenolide compounds.

-

Petasites japonicus (Fuki): A well-studied species from which numerous Bakkenolides, including Bakkenolide B and D, have been isolated. It is widely distributed in East Asia and its young leaves and flower stalks are consumed as a vegetable[1].

-

Petasites hybridus (Common Butterbur): Native to Europe and parts of Asia, this species is known to contain petasin, a sesquiterpene ester of a bakkenolide derivative.

-

Petasites tricholobus : From which novel Bakkenolides with neuroprotective effects have been identified.

-

Petasites tatewakianus : A source of a new bakkenolide, petatewalide A, and the known bakkenolide B[2].

-

Petasites formosanus : This species has yielded a large number of novel Bakkenolide compounds, including Bakkenolide G[3][4].

-

-

Farfugium japonicum (Leopard Plant): This plant is another confirmed source of Bakkenolide D[5].

Distribution within Plant Tissues

The concentration and composition of Bakkenolide compounds can vary significantly between different parts of the plant. Generally, the rhizomes and roots are found to have the highest concentrations of these compounds. However, leaves and petioles also contain significant amounts, and their composition may differ from that of the underground parts.

Quantitative Data on Bakkenolide Distribution

The following tables summarize the quantitative data available on the distribution of specific Bakkenolide compounds in different plant species and tissues.

| Plant Species | Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Petasites japonicus | Bakkenolide D | Root | 107.203 | |

| Leaf | 4.419 | |||

| Petiole | 0.403 | |||

| Farfugium japonicum | Bakkenolide D | Root | 166.103 | |

| Leaf | 32.614 | |||

| Petiole | 7.252 | |||

| Petasites japonicus | Bakkenolide B | Leaf | Higher than petiole and rhizome | |

| Petasites hybridus | Petasin | Rhizome | 7.4 - 15.3 | |

| Leaf | 3.3 - 11.4 |

Experimental Protocols

Extraction and Isolation of Bakkenolide Compounds

A general procedure for the extraction and isolation of Bakkenolides from plant material is outlined below. This protocol can be adapted based on the specific plant matrix and target compounds.

Workflow for Bakkenolide Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of Bakkenolide compounds from plant sources.

Detailed Methodology:

-

Plant Material Preparation: The plant material (e.g., rhizomes, leaves) is collected, dried at room temperature in the dark, and then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol is commonly used for a broad range of polarity, while hexane (B92381) can be used for a more non-polar extraction. The extraction is typically performed at room temperature over several days with repeated solvent changes.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation.

-

Silica Gel Chromatography: A common stationary phase for separating compounds based on polarity. A gradient elution with a solvent system such as hexane-acetone or dichloromethane-methanol is often employed.

-

Sephadex LH-20 Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size. Methanol is a typical mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantification of Bakkenolide Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of Bakkenolide compounds in plant extracts.

Detailed Methodology:

-

Standard Preparation: Standard solutions of known concentrations of the target Bakkenolide compounds are prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: A known amount of the dried plant material is extracted with a defined volume of solvent (e.g., methanol) using ultrasonication or maceration. The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., INNO C18, 5 µm, 4.6 x 250 mm) is typically used.

-

Mobile Phase: A gradient elution is often employed to achieve good separation of the various compounds in the extract. A common mobile phase consists of a mixture of water and acetonitrile, with the proportion of acetonitrile increasing over the course of the analysis.

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: The eluting compounds are detected using a UV detector at a wavelength where the Bakkenolides exhibit strong absorbance, typically around 215 nm or 290 nm.

-

-

Quantification: The concentration of each Bakkenolide in the sample is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from the standard solutions.

Signaling Pathways Modulated by Bakkenolide Compounds

Bakkenolide compounds have been shown to interact with several key signaling pathways involved in inflammation and neuronal function.

Neuroprotective Effects via Inhibition of the NF-κB Pathway

Total bakkenolides and specifically Bakkenolide-IIIa, isolated from Petasites tricholobus, have demonstrated significant neuroprotective effects in models of cerebral ischemia. Their mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved through the downregulation of the phosphorylation of Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2), which are upstream kinases that activate the NF-κB pathway.

Neuroprotective Signaling Pathway of Bakkenolides

Caption: Bakkenolides exert neuroprotective effects by inhibiting Akt and ERK1/2, leading to the suppression of NF-κB activation.

Anti-inflammatory and Anti-allergic Effects of Bakkenolide B

Bakkenolide B, a major component of Petasites japonicus leaves, has been shown to possess both anti-inflammatory and anti-allergic properties. Its anti-inflammatory action is mediated through the inhibition of the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. The anti-allergic effect is demonstrated by its ability to inhibit antigen-induced degranulation in mast cells.

Anti-inflammatory Signaling of Bakkenolide B

Caption: Bakkenolide B inhibits inflammation by suppressing the gene expression of iNOS and COX-2.

Bakkenolide G as a Platelet-Activating Factor (PAF) Receptor Antagonist

Bakkenolide G, isolated from Petasites formosanus, acts as a specific antagonist of the Platelet-Activating Factor (PAF) receptor. By binding to the PAF receptor, Bakkenolide G competitively inhibits the binding of PAF, thereby blocking its downstream signaling effects. This includes the inhibition of PAF-induced platelet aggregation, thromboxane (B8750289) B2 formation, and the increase in intracellular calcium concentration.

PAF Receptor Antagonism by Bakkenolide G

Caption: Bakkenolide G acts as a PAF receptor antagonist, inhibiting downstream signaling events that lead to platelet aggregation.

Conclusion

Bakkenolide compounds represent a promising class of natural products with significant therapeutic potential. Their primary sources are well-defined within the Petasites and Farfugium genera, with the highest concentrations typically found in the rhizomes and roots. Standardized protocols for their extraction, isolation, and quantification using chromatographic techniques are well-established. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in neuroinflammation and allergic responses, provides a strong foundation for future drug discovery and development efforts. Further research into the full spectrum of Bakkenolide compounds and their biological targets will undoubtedly continue to unveil new opportunities for therapeutic intervention.

References

- 1. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bakkenolide III Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III, a member of the eremophilane-type sesquiterpenoid lactones, has garnered interest for its potential biological activities. These natural products, predominantly found in plants of the Asteraceae family, such as Petasites and Syneilesis species, are characterized by a bicyclic eremophilane (B1244597) skeleton. Understanding the biosynthetic pathway of Bakkenolide III is crucial for its potential biotechnological production and for the discovery of novel derivatives with therapeutic value. This technical guide provides a comprehensive overview of the current understanding of the Bakkenolide III biosynthesis pathway, including the well-established upstream terpenoid backbone synthesis and a putative pathway for the downstream modifications leading to the final molecule. This guide also includes detailed experimental protocols and quantitative data to aid researchers in this field.

Core Biosynthesis Pathway

The biosynthesis of Bakkenolide III, like all sesquiterpenoids, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1]

Terpenoid Backbone Biosynthesis

The initial steps of the pathway leading to the precursor of all sesquiterpenoids, farnesyl diphosphate (FPP), are well-characterized.

-

IPP and DMAPP Synthesis: The MVA pathway, starting from acetyl-CoA, and the MEP pathway, utilizing pyruvate (B1213749) and glyceraldehyde-3-phosphate, independently produce IPP and DMAPP.[1]

-

Farnesyl Diphosphate (FPP) Synthesis: Farnesyl diphosphate synthase (FPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, FPP.[2] This reaction is a critical branch point for the synthesis of various isoprenoids, including sesquiterpenes, sterols, and brassinosteroids.[2]

Putative Biosynthesis Pathway of Bakkenolide III from FPP

While the complete biosynthetic pathway of Bakkenolide III has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of the structurally related bakkenolide A (fukinanolid) and other eremophilane-type sesquiterpenoids. The pathway likely involves an initial cyclization of FPP followed by a series of oxidative modifications.

-

Formation of the Eremophilane Skeleton: An uncharacterized eremophilane synthase (a type of sesquiterpene synthase) is proposed to catalyze the cyclization of FPP to form the characteristic bicyclic eremophilane carbocation intermediate. This is a critical, yet currently unidentified, step.

-

Formation of Fukinone: The eremophilane intermediate is likely oxidized to form fukinone , a key intermediate in the biosynthesis of many bakkenolides.

-

Hydroxylation and Lactonization: A series of hydroxylations, catalyzed by cytochrome P450 monooxygenases (CYP450s) , and subsequent oxidations and rearrangements are hypothesized to lead to the formation of the lactone ring and other functional groups present in Bakkenolide III. The specific CYP450s and other enzymes involved in these final steps are yet to be identified.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the Bakkenolide III pathway. However, data from related sesquiterpenoid biosynthetic pathways and quantitative analysis of bakkenolides in plant tissues can provide valuable context for researchers.

Table 1: Quantitative Analysis of Bakkenolides in Petasites japonicus

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Bakkenolide B | Leaves | Varies with season | HPLC | |

| Bakkenolide D | Roots | 107.203 | HPLC/UV |

Table 2: Kinetic Parameters of Related Sesquiterpene Synthases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |

| 5-epi-aristolochene synthase | FPP | 2-5 | Not reported | Nicotiana tabacum | |

| Amorpha-4,11-diene synthase | FPP | 0.6 | Not reported | Artemisia annua |

Experimental Protocols

Detailed experimental protocols for the elucidation of the Bakkenolide III biosynthetic pathway are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Methodology:

-

Plant Material: Collect tissues from a bakkenolide-producing plant, such as Petasites japonicus. It is advisable to collect tissues at different developmental stages or after elicitor treatment (e.g., methyl jasmonate) to enrich for transcripts of secondary metabolism genes.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct mRNA sequencing libraries and perform high-throughput sequencing on a platform such as Illumina.

-

Bioinformatic Analysis: Perform de novo transcriptome assembly if a reference genome is unavailable. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Candidate Gene Identification: Identify putative sesquiterpene synthase and cytochrome P450 genes based on their annotations. Analyze their expression profiles to find genes that are co-expressed with known terpenoid biosynthesis genes or are upregulated under conditions of high bakkenolide accumulation.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Eremophilane Synthase

Methodology:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate eremophilane synthase gene from cDNA and clone it into an E. coli expression vector (e.g., pET series).

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., Mg2+).

-

Incubate the reaction at an optimal temperature.

-

Extract the sesquiterpene products with an organic solvent (e.g., hexane (B92381) or pentane).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum with known eremophilane standards or literature data.

Protocol 3: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

Methodology:

-

Gene Cloning and Expression: Clone the full-length coding sequence of the candidate CYP450 gene into a yeast expression vector (e.g., pYES-DEST52). Yeast is often preferred for expressing plant P450s as it is a eukaryote with an endoplasmic reticulum, where P450s are typically localized.

-

Yeast Strain and Co-expression: Co-transform the yeast strain (e.g., Saccharomyces cerevisiae) with the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

In Vivo Assay:

-

Culture the transformed yeast in an appropriate medium.

-

Feed the yeast culture with the putative substrate (e.g., fukinone).

-

Extract the metabolites from the culture medium and yeast cells.

-

-

Metabolite Analysis: Analyze the extracted metabolites by HPLC-MS or GC-MS to identify the hydroxylated products.

Regulation of Bakkenolide Biosynthesis

The biosynthesis of sesquiterpenoid lactones is tightly regulated at the transcriptional level. While specific regulators of the Bakkenolide III pathway are unknown, general principles from other terpenoid pathways are likely applicable.

-

Transcription Factors: Transcription factors from the MYC (bHLH), ERF (AP2/ERF), and WRKY families are known to regulate the expression of genes in terpenoid biosynthetic pathways. These transcription factors often respond to developmental cues and environmental stimuli.

-

Hormonal Regulation: Jasmonates, such as methyl jasmonate (MeJA), are well-known elicitors of secondary metabolism, including terpenoid biosynthesis. Application of MeJA can induce the expression of biosynthetic genes and lead to increased accumulation of the final products.

Conclusion

The biosynthesis of Bakkenolide III is a complex process that begins with the well-established terpenoid backbone pathway and proceeds through a series of putative cyclization and oxidation reactions. While the key intermediates have been proposed based on related pathways, the specific enzymes, particularly the eremophilane synthase and the downstream cytochrome P450s, remain to be definitively identified and characterized. This guide provides a framework for researchers to investigate this pathway by outlining the likely steps, providing relevant quantitative context, and detailing the experimental protocols necessary for gene discovery and functional characterization. Future research in this area, leveraging transcriptomics, heterologous expression, and detailed enzymatic assays, will be crucial to fully elucidate the biosynthesis of this and other medicinally important bakkenolides.

References

Unveiling the Cytotoxic Potential of Bakkenolide III: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the cytotoxicity of Bakkenolide (B600228) III in cancer cell lines. Despite its structural intrigue as a sesquiterpenoid lactone, a comprehensive review of publicly available scientific literature reveals a notable absence of data on the cytotoxic effects of Bakkenolide III. This document, therefore, serves as a foundational resource for researchers poised to investigate the anticancer potential of this compound. It provides a detailed framework of experimental protocols for assessing cytotoxicity, including cell viability, apoptosis, and cell cycle analysis. Furthermore, it presents a hypothetical signaling pathway for investigation and a generalized experimental workflow, both visualized using Graphviz, to guide future research endeavors in this nascent area.

Introduction to Bakkenolide III

Bakkenolides are a class of sesquiterpenoid lactones that have been isolated from various plant species. While some members of the bakkenolide family have been investigated for their biological activities, "Bakkenolide III" remains a largely uncharacterized compound in the context of cancer biology. Its chemical structure suggests potential for biological activity, making it a candidate for cytotoxic screening against cancer cell lines. This guide provides the necessary methodological foundation to embark on such an investigation.

Quantitative Data on Cytotoxicity

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50 values) detailing the cytotoxic effects of Bakkenolide III on any cancer cell lines. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of Bakkenolide III on Various Cancer Cell Lines (Template)

| Cancer Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | Breast | 48 | Data to be determined |

| e.g., A549 | Lung | 48 | Data to be determined |

| e.g., HCT116 | Colon | 48 | Data to be determined |

| e.g., HeLa | Cervical | 48 | Data to be determined |

Experimental Protocols

To facilitate the investigation of Bakkenolide III's cytotoxic potential, the following detailed protocols for key experiments are provided.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Bakkenolide III (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Treatment: Prepare serial dilutions of Bakkenolide III in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Bakkenolide III. Include a vehicle control (medium with the same concentration of solvent used for the highest Bakkenolide III concentration) and a no-treatment control.[4]

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the Bakkenolide III concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with Bakkenolide III for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated and control cells

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash them with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate the fixed cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound like Bakkenolide III.

Caption: Generalized workflow for cytotoxicity assessment of Bakkenolide III.

Hypothetical Signaling Pathway for Investigation

The intrinsic apoptosis pathway is a common mechanism through which cytotoxic compounds exert their effects. The following diagram illustrates this pathway, which would be a logical starting point for investigating the mechanism of action of Bakkenolide III, should it show cytotoxic activity.

Caption: Hypothetical intrinsic apoptosis pathway modulated by Bakkenolide III.

Conclusion

While Bakkenolide III presents an interesting chemical scaffold for investigation in cancer research, there is currently no available data on its cytotoxic properties. This technical guide provides a comprehensive set of established protocols to enable researchers to systematically evaluate the potential of Bakkenolide III as a cytotoxic agent. The provided workflows and hypothetical signaling pathways offer a roadmap for future studies. It is hoped that this guide will stimulate research into this and other uncharacterized natural products, potentially leading to the discovery of novel anticancer therapeutics.

References

A Technical Guide to the Neuroprotective Effects of Bakkenolide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of various Bakkenolide (B600228) derivatives, a class of sesquiterpenoid lactones primarily isolated from plants of the Petasites genus. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular signaling pathways to support ongoing research and drug development efforts in the field of neuroprotection.

Introduction to Bakkenolide Derivatives and Neuroprotection

Bakkenolide derivatives have emerged as promising neuroprotective agents, demonstrating efficacy in various preclinical models of neurological damage, particularly those involving oxidative stress, inflammation, and ischemic injury.[1][2] Compounds such as Bakkenolide-Ia, -IIa, -IIIa, -IVa, Bakkenolide B, and Bakkenolide-VI have been isolated and shown to possess significant biological activities.[3][4] Their therapeutic potential stems from their ability to modulate critical signaling pathways involved in neuronal survival and inflammatory responses. This guide synthesizes the current scientific literature to provide a comprehensive resource for researchers.

Quantitative Efficacy of Bakkenolide Derivatives

The neuroprotective effects of several Bakkenolide derivatives have been quantified in both in vitro and in vivo models. The following tables summarize the key findings, providing a comparative look at their potency and efficacy.

Table 1: In Vivo Neuroprotective Effects of Bakkenolide Derivatives

| Derivative | Animal Model | Dosing and Administration | Key Findings | Reference(s) |

| Bakkenolide-IIIa | Rat; Transient focal cerebral ischemia (MCAO) | 4, 8, 16 mg/kg; intraperitoneal (i.g.) post-reperfusion | - Reduced brain infarct volume- Decreased neurological deficit- Increased 72-hour survival rate at the highest dose | [1] |

| Total Bakkenolides | Rat; Transient focal cerebral ischemia-reperfusion (MCAO) | 5, 10, 20 mg/kg; oral administration post-reperfusion | - Markedly reduced brain infarct volume- Significantly decreased neurological deficits |

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Bakkenolide Derivatives

| Derivative | Cell Model | Insult/Stimulus | Key Findings | Reference(s) |

| Bakkenolide-IIIa | Primary hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | - Increased cell viability- Decreased number of apoptotic cells- Dose-dependently increased the Bcl-2/Bax ratio | |

| Total Bakkenolides | Primary cultured neurons | 1-hour hypoxia followed by 24-hour reoxygenation | - Significantly attenuated cell death and apoptosis | |

| Bakkenolide B | Microglia | Lipopolysaccharide (LPS) | - Significantly reduced production of IL-1β, IL-6, IL-12, and TNF-α- Reduced production of reactive oxygen species (ROS) | |

| Bakkenolide-Ia, -IIa, -IIIa, -IVa | Primary cultured neurons | Oxygen-Glucose Deprivation (OGD) and oxidative insults | - Exhibited significant neuroprotective and antioxidant activities | |

| Bakkenolide-VI | Primary cultured neurons | Oxygen-Glucose Deprivation (OGD) and oxidative insults | - Showed neuroprotective activity |

Core Signaling Pathways

The neuroprotective and anti-neuroinflammatory effects of Bakkenolide derivatives are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the AMPK/Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

Several Bakkenolide derivatives exert their neuroprotective effects by inhibiting the pro-inflammatory NF-κB signaling pathway, which is a critical regulator of inflammation and apoptosis in the context of cerebral ischemia.

-

Mechanism of Action : Bakkenolide-IIIa and total bakkenolides have been shown to inhibit the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-apoptotic genes.

-

Upstream Regulation : The inhibition of NF-κB by these compounds is linked to the suppression of upstream kinases, including Akt and ERK1/2. By inhibiting the phosphorylation of these kinases, Bakkenolides effectively block the signal transduction cascade that leads to NF-κB activation.

Activation of the AMPK/Nrf2 Signaling Pathway

Bakkenolide B exhibits its anti-neuroinflammatory effects through the activation of the AMPK/Nrf2 signaling pathway, a key regulator of cellular energy homeostasis and antioxidant responses.

-

Mechanism of Action : Bakkenolide B increases the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK then promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone-1 (NQO-1), leading to their transcription.

-

Outcome : The upregulation of these antioxidant enzymes helps to mitigate oxidative stress and reduce the production of pro-inflammatory cytokines in microglia, thereby protecting neurons from inflammatory damage.

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the neuroprotective effects of Bakkenolide derivatives.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used method to mimic focal cerebral ischemia in rodents.

-

Animal Preparation : Male Sprague-Dawley rats are typically used. The animals are anesthetized, and their body temperature is maintained at 37°C.

-

Occlusion Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 90 minutes to 2 hours.

-

Reperfusion : After the occlusion period, the filament is withdrawn to allow for reperfusion of the blood flow.

-

Outcome Assessment :

-

Neurological Deficit Scoring : Assessed at various time points post-reperfusion (e.g., 24 and 72 hours) to evaluate motor and sensory function.

-

Infarct Volume Measurement : Brains are harvested after a set period (e.g., 24 or 72 hours), sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is then quantified using image analysis software.

-

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is used to simulate ischemic conditions in cultured neuronal cells.

-

Cell Culture : Primary cortical or hippocampal neurons are cultured for a specified period.

-

OGD Procedure : The normal culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with a low oxygen concentration (e.g., 1-5% O2, 5% CO2, and balanced with N2) for a duration ranging from 90 minutes to 4 hours.

-

Reoxygenation : After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a reoxygenation period (e.g., 20-24 hours).

-

Outcome Assessment :

-

Cell Viability Assays : Methods like the MTT or LDH assay are used to quantify cell survival.

-

Apoptosis Assays : Techniques such as TUNEL staining or Western blot for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) are employed to measure apoptotic cell death.

-

Key Biochemical Assays

-

Western Blot Analysis : Used to determine the expression and phosphorylation status of proteins within the signaling pathways (e.g., p-Akt, p-ERK1/2, IκBα, p65). This involves protein extraction, SDS-PAGE, protein transfer to a membrane, and incubation with primary and secondary antibodies for detection.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay : This method is used to detect DNA fragmentation, a hallmark of apoptosis. Fixed and permeabilized cells are incubated with a reaction mixture containing TdT and labeled dUTP, which incorporates into the ends of fragmented DNA. The labeled DNA is then visualized using fluorescence microscopy.

-

Electrophoretic Mobility Shift Assay (EMSA) : EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB. Nuclear protein extracts are incubated with a labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from free probes by non-denaturing polyacrylamide gel electrophoresis.

Conclusion and Future Directions

Bakkenolide derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their mechanisms of action, primarily involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant AMPK/Nrf2 pathway, make them attractive candidates for the development of novel therapeutics for ischemic stroke and other neurodegenerative diseases.

Future research should focus on:

-

Conducting more extensive structure-activity relationship (SAR) studies to identify the most potent derivatives and optimize their properties.

-

Elucidating the full spectrum of their molecular targets and off-target effects.

-

Evaluating their pharmacokinetic and pharmacodynamic profiles, as well as their ability to cross the blood-brain barrier.

-

Conducting long-term efficacy and safety studies in various preclinical models to pave the way for potential clinical trials.

This guide provides a solid foundation for researchers and drug developers to build upon as they explore the therapeutic potential of Bakkenolide derivatives in the fight against neurological disorders.

References

- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Bakkenolide III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide III, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. Among these, its neuroprotective effects have been a key area of investigation. Emerging evidence suggests that these neuroprotective properties are intrinsically linked to the compound's potent antioxidant capabilities. This technical guide provides an in-depth overview of the antioxidant properties of Bakkenolide III, summarizing key experimental findings, detailing relevant methodologies, and elucidating its potential mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the exploration and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Antioxidant Activity of Bakkenolide III

Studies have demonstrated that Bakkenolide III exhibits significant antioxidant activity in various in vitro models.[1][2] While specific quantitative data such as IC50 values for direct radical scavenging assays are not consistently reported in publicly accessible literature, the qualitative evidence strongly supports its role as an antioxidant. The primary methods used to evaluate the antioxidant potential of Bakkenolide III and related compounds are the DPPH radical scavenging assay and the lipid peroxidation inhibition assay.

Data Presentation

Table 1: Summary of In Vitro Antioxidant Assays for Bakkenolides

| Compound | Assay | Model System | Key Findings | Reference |

| Bakkenolide-IIIa | Antioxidant Activity | Cell-free bioassays | Exhibited significant antioxidant activities. | [1][2] |

| Bakkenolide-IIIa | Neuroprotection against oxidative insults | Primary cultured neurons | Demonstrated significant neuroprotective effects. | [1] |

| Bakkenolide B | Reactive Oxygen Species (ROS) Production | Lipopolysaccharide (LPS)-mediated neuroinflammation in microglia | Significantly reduced the production of ROS. |

Note: Specific quantitative data (e.g., IC50 values) for Bakkenolide III were not available in the cited abstracts. The term "significant" is used as reported in the source literature.

Mechanisms of Antioxidant Action

The antioxidant effects of Bakkenolide III are likely multifaceted, involving both direct radical scavenging and the modulation of intracellular signaling pathways that govern the cellular antioxidant response.

Proposed Mechanism: Activation of the Nrf2-ARE Signaling Pathway

A key mechanism by which many natural compounds exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. While direct evidence for Bakkenolide III is still emerging, studies on the structurally similar Bakkenolide B have shown significant upregulation of the Nrf2/ARE pathway. This pathway is a central regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for a range of protective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Proposed Nrf2-ARE Signaling Pathway for Bakkenolide III

Caption: Proposed activation of the Nrf2-ARE pathway by Bakkenolide III.

Inhibition of the NF-κB Signaling Pathway

In addition to activating antioxidant pathways, Bakkenolide-IIIa has been shown to exert neuroprotective effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its activation can be triggered by oxidative stress. By inhibiting NF-κB activation, Bakkenolide-IIIa can reduce the production of pro-inflammatory mediators that contribute to oxidative damage.

Inhibition of NF-κB Signaling by Bakkenolide III

Caption: Inhibition of the NF-κB pathway by Bakkenolide-IIIa.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of Bakkenolide III's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.

-

Sample Preparation: Bakkenolide III is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which serial dilutions are made.

-

Reaction: A small volume of the Bakkenolide III solution (or a standard antioxidant like ascorbic acid) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Lipid Peroxidation (LPO) Inhibition Assay in Rat Brain Homogenates

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids, which is a key event in cellular injury.

Workflow:

References

Methodological & Application

Application Notes and Protocols: Enantiospecific Total Synthesis of (-)-Bakkenolide III

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the enantiospecific total synthesis of the sesquiterpene lactone, (-)-Bakkenolide III. The synthetic strategy commences from the readily available chiral starting material, (S)-(+)-carvone, and employs a key radical cyclization step to construct the characteristic cis-hydrindanone core of the bakkenolide (B600228) family. This approach also facilitates the formal total synthesis of several other related bakkenolide natural products.

Synthetic Strategy Overview

The retrosynthetic analysis for (-)-Bakkenolide III hinges on the disconnection of the spiro-fused γ-butyrolactone and the strategic formation of the cis-hydrindanone skeleton. The synthesis begins with (S)-(+)-carvone and proceeds through the formation of a key iodoketone intermediate. A pivotal radical cyclization of this intermediate establishes the core bicyclic system. Subsequent functional group manipulations, including the introduction of a propargyl ester and a final retro-aldol/aldol condensation sequence, complete the synthesis.

Figure 1. Overall synthetic workflow for the enantiospecific total synthesis of (-)-Bakkenolide III.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of (-)-Bakkenolide III.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | (S)-(+)-Carvone | Enone intermediate 7 | Multi-step sequence | Not reported as a single yield |

| 2 | Enone 7 | Iodoketone 6 | 1. (CH₂=CHCH₂)₂CuCN·2LiCl, TMSCl; 2. NaI, m-CPBA | Not reported directly, used crude |

| 3 | Iodoketone 6 | cis-Hydrindanone 5 | Bu₃SnH, AIBN, benzene (B151609), reflux | Not reported directly |

| 4 | cis-Hydrindanone 5 | Hydrindanone 4 | 1. NaBH₄; 2. TBS-triflate, 2,6-lutidine; 3. O₃, then Me₂S | Not reported directly |

| 5 | Hydrindanone 4 | Propargyl ester 3 | LDA, propargyl cyanoformate | Good |

| 6 | Propargyl ester 3 | Spiro-lactone 18 | Mn(OAc)₃, EtOH | Not reported directly |

| 7 | Spiro-lactone 18 | Hydroxyketone 19 | 40% HF, MeCN | Not reported directly |

| 8 | Hydroxyketone 19 | Diol 20 | SmI₂ | Not reported directly |

| 9 | Diol 20 | (-)-Bakkenolide III (2a ) | TBAF, THF | Not reported directly |

Note: The primary literature focuses on the successful implementation of the synthetic route, and as such, isolated yields for every intermediate are not always provided. The term "Good" indicates a high-yielding transformation as described in the publication.

Experimental Protocols

Key Step: Radical Cyclization to form cis-Hydrindanone Core

This protocol describes the pivotal radical-initiated cyclization of the iodoketone intermediate to construct the cis-fused hydrindanone skeleton.

Procedure:

-

To a solution of the iodoketone intermediate 6 (1.0 equivalent) in degassed benzene (concentration not specified), add tributyltin hydride (Bu₃SnH, 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica (B1680970) gel to afford the cis-hydrindanone 5 .

Formation of the Spiro-lactone Framework

This procedure outlines the manganese(III)-mediated radical cyclization to install the spiro-fused γ-butyrolactone moiety.

Procedure:

-

To a solution of the propargyl ester 3 (1.0 equivalent) in ethanol, add manganese(III) acetate (Mn(OAc)₃, 2.5 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the spiro-lactone 18 .

Final Conversion to (-)-Bakkenolide III

This protocol details the final two steps of the synthesis, involving a samarium(II) iodide reduction followed by a retro-aldol/aldol condensation.

Procedure:

-

Reduction: To a solution of the hydroxyketone 19 (1.0 equivalent) in a suitable solvent (e.g., THF), add a solution of samarium(II) iodide (SmI₂) until a persistent blue color is observed.

-

Quench the reaction with a saturated aqueous solution of potassium sodium tartrate.

-

Extract the aqueous layer with an organic solvent, combine the organic extracts, dry, and concentrate.

-

Purify the crude diol 20 by flash chromatography.

-

Retro-aldol/Aldol Condensation: To a solution of the purified diol 20 (1.0 equivalent) in THF, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, (-)-Bakkenolide III, by flash column chromatography.

This synthesis provides an efficient and enantiospecific route to (-)-Bakkenolide III and serves as a platform for accessing other members of the bakkenolide family of natural products. The strategic use of a radical cyclization for the formation of the key cis-hydrindanone core is a highlight of this synthetic approach.[1][2][3] The successful execution of this synthesis opens avenues for the preparation of analogues for further biological evaluation.

References

Application Notes and Protocols for the Quantification of Bakkenolide III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide (B600228) III, a sesquiterpene lactone belonging to the bakkenolide family, has garnered interest within the scientific community for its potential biological activities. Found in certain plant species of the Petasites genus, accurate and precise quantification of Bakkenolide III is crucial for various research applications, including pharmacokinetic studies, quality control of herbal medicines, and elucidation of its pharmacological effects. This document provides detailed application notes and experimental protocols for the quantification of Bakkenolide III using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Techniques Overview

The quantification of Bakkenolide III can be effectively achieved through two primary analytical techniques:

-

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector - DAD) is a robust and widely available method for the routine analysis of Bakkenolide III in plant extracts and other matrices.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of Bakkenolide III in complex biological matrices such as plasma and tissue samples, which is essential for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous determination of several bakkenolides, including a Bakkenolide III isomer (Bakkenolide-IIIa), from plant sources.

Experimental Protocol: HPLC-UV/DAD

1. Sample Preparation (from Petasites plant material)

-

Extraction:

-

Weigh 1.0 g of dried and powdered plant material (e.g., rhizomes of Petasites tricholobus).

-

Add 20 mL of methanol (B129727) to the sample.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. Chromatographic Conditions

-

Instrument: A standard HPLC system equipped with a UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

Start with a suitable gradient, which can be optimized, for example, starting at 30% A and increasing to 70% A over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 235 nm and 265 nm are reported to be suitable for the analysis of bakkenolides, including Bakkenolide-IIIa[1].

-

Injection Volume: 10 µL.

3. Calibration and Quantification

-

Prepare a stock solution of Bakkenolide III standard in methanol.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample and quantify the amount of Bakkenolide III by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC Method

The following table summarizes the validation parameters for a similar bakkenolide analysis, which can be expected for a validated Bakkenolide III method.[1]

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Recovery (%) | 98.6 - 103.1 |

| Precision (RSD%) | < 2% |

| Limit of Detection (LOD) | Analyte dependent |

| Limit of Quantification (LOQ) | Analyte dependent |

Experimental Workflow: HPLC Analysis

References

Application Note and Protocol: HPLC-UV Determination of Bakkenolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolides are a class of sesquiterpenoid lactones found predominantly in plants of the Petasites genus. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their potent biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects.[1][2][3] Accurate and reliable quantitative analysis of bakkenolides is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible method for the determination of bakkenolides. This document provides a detailed protocol for the quantification of major bakkenolides, such as Bakkenolide (B600228) B and D, using HPLC-UV.

Principle

This method separates bakkenolides from a sample matrix using reversed-phase HPLC. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with acetonitrile (B52724) and water is typically employed to achieve optimal separation of multiple bakkenolides within a reasonable timeframe. The eluted compounds are detected by a UV detector at a wavelength where they exhibit maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation

1.1. Plant Material Extraction:

-

Objective: To extract bakkenolides from plant tissues (e.g., leaves, rhizomes).

-

Procedure:

-

Weigh 1.0 g of dried and powdered plant material.

-

Add 20 mL of 70% ethanol.

-

Perform extraction using sonication for 60 minutes at room temperature.[4]

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

1.2. Standard Solution Preparation:

-

Objective: To prepare stock and working standard solutions for calibration.

-

Procedure:

-

Accurately weigh 10 mg of each Bakkenolide reference standard (e.g., Bakkenolide B, Bakkenolide D).

-

Dissolve each standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

HPLC-UV Method

2.1. Chromatographic Conditions:

The following are example chromatographic conditions for the analysis of Bakkenolide B and D. These may need to be optimized for the specific instrument and to resolve other bakkenolides.

| Parameter | Condition for Bakkenolide B | Condition for Bakkenolide D |

| HPLC System | Agilent 1200 series or equivalent | Agilent 1260 or equivalent |

| Column | Luna C18 (150 x 3.0 mm, 5 µm)[1] | INNO C18 |

| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |

| Gradient | 0-35 min, 0-100% B | 0-45 min, 80-100% B |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Column Temp. | 30°C | Not specified |

| Injection Vol. | 10 µL | 10 µL |

| UV Detection | 215 nm | 290 nm |

2.2. Method Validation Parameters:

For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below with typical expected values.

| Validation Parameter | Typical Value/Result |

| Linearity (r²) | > 0.999 |